

Spectroscopic Profile of Phenoxyacetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *Phenoxyacetaldehyde*

Cat. No.: *B1585835*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Phenoxyacetaldehyde** (CAS No: 2120-70-9), a significant organic compound with applications in various chemical syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **Phenoxyacetaldehyde**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.77	s	1H	-CHO
7.32 - 7.26	m	2H	Ar-H (meta)
6.99 - 6.94	m	3H	Ar-H (ortho, para)
4.60	s	2H	-O-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) ppm	Carbon Type
199.9	C=O (Aldehyde)
157.9	Ar-C (Quaternary, C-O)
129.6	Ar-CH (meta)
121.6	Ar-CH (para)
114.8	Ar-CH (ortho)
73.1	-O-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3065, 3042	Medium	Aromatic C-H Stretch
2932, 2878	Medium	Aliphatic C-H Stretch
2830, 2730	Medium	Aldehyde C-H Stretch (Fermi resonance)
1740	Strong	C=O Stretch (Aldehyde)
1599, 1495	Strong	Aromatic C=C Stretch
1244	Strong	Aryl-O-C Stretch (Asymmetric)
1078	Strong	Aryl-O-C Stretch (Symmetric)
754, 691	Strong	Aromatic C-H Bend (Out-of-plane)

Sample Phase: Liquid Film

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
136	25	[M] ⁺ (Molecular Ion)
107	100	[M - CHO] ⁺
94	30	[C ₆ H ₅ OH] ⁺
77	80	[C ₆ H ₅] ⁺
65	20	[C ₅ H ₅] ⁺
51	35	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Phenoxyacetaldehyde** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are collected and averaged.
- **¹³C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

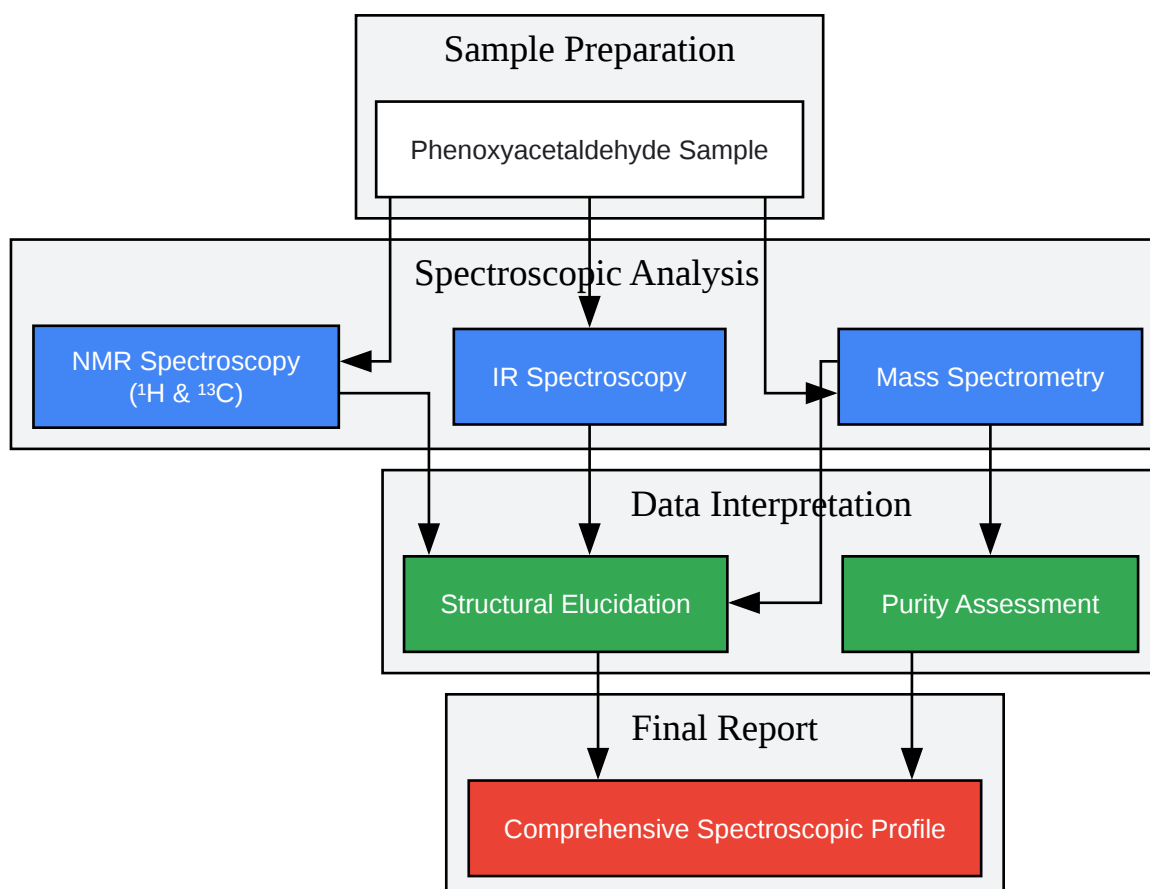
- **Sample Preparation:** A drop of neat **Phenoxyacetaldehyde** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
- **Instrumentation:** The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is recorded in the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **Phenoxyacetaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Instrumentation:** An electron ionization (EI) mass spectrometer is used for the analysis.
- **Ionization:** The sample molecules are bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
- **Detection:** The abundance of each ion is measured by an electron multiplier detector, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Phenoxyacetaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis of **Phenoxyacetaldehyde**.

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